![molecular formula C23H23N3 B5878083 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline](/img/structure/B5878083.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline (BBM) is a compound that belongs to the benzimidazole family. It is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline is not fully understood. However, it has been proposed that N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been found to have several biochemical and physiological effects. In animal models, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been found to reduce tumor growth and inflammation. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has also been found to have antioxidant properties. In vitro studies have shown that N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline in lab experiments is its high purity and high yield synthesis. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline is also stable under normal laboratory conditions. However, one of the limitations of using N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline. In the field of medicinal chemistry, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can be further studied for its potential as an anticancer agent and anti-inflammatory agent. The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can also be further elucidated. In the field of material science, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can be further studied for its potential as a fluorescent probe for the detection of metal ions. Overall, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has great potential for various applications in scientific research.
Synthesemethoden
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can be synthesized using a simple two-step process. The first step involves the reaction of 2-aminobenzimidazole with benzyl chloride to form 1-benzyl-1H-benzimidazole. The second step involves the reaction of 1-benzyl-1H-benzimidazole with 3,4-dimethylaniline to form N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline. The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has potential applications in various fields of scientific research. In the field of medicinal chemistry, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In the field of material science, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been studied for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3/c1-17-12-13-20(14-18(17)2)24-15-23-25-21-10-6-7-11-22(21)26(23)16-19-8-4-3-5-9-19/h3-14,24H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCMFHSQUTXWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

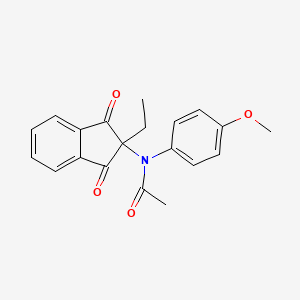
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5878004.png)
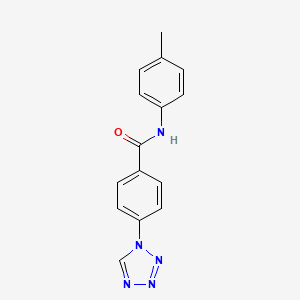
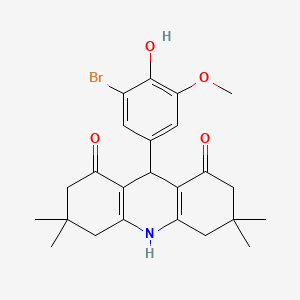
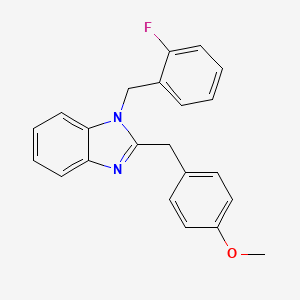
![2-[4-(diethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5878033.png)
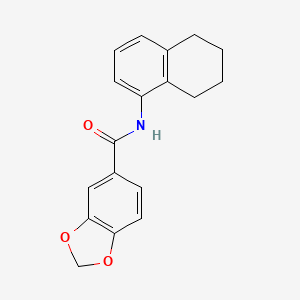
![2-cyclopentyl-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5878053.png)
![methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5878055.png)
![4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878063.png)
![5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B5878069.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5878075.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5878076.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B5878082.png)